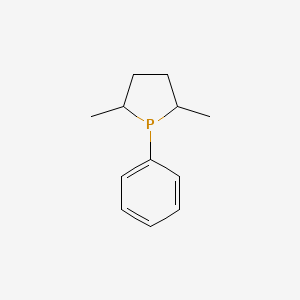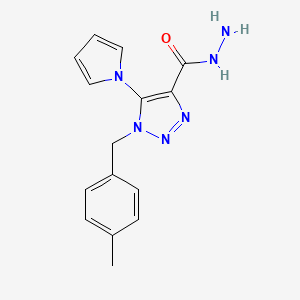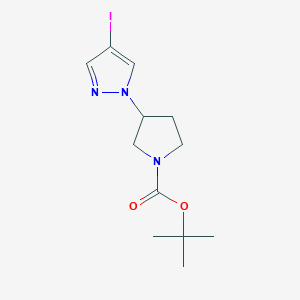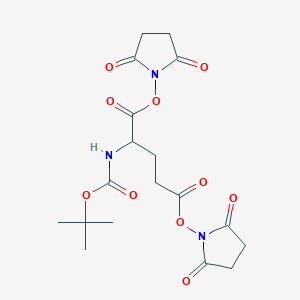
2,5-Dimethyl-1-phenylphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-phenylphospholane is a heterocyclic compound featuring a phosphorus atom within a five-membered ring. This compound is notable for its unique structure, which includes a phenyl group attached to the phosphorus atom and two methyl groups attached to the carbon atoms in the ring. The molecular formula of this compound is C12H17P, and it has a molecular weight of 192.24 .
Métodos De Preparación
The synthesis of 2,5-Dimethyl-1-phenylphospholane typically involves the reaction of a suitable phosphine precursor with a diol derivative. One common method includes the reaction of lithium phosphide with (2S,5S)-2,5-hexanediol bis(methanesulfonate) in tetrahydrofuran (THF) at low temperatures . This reaction yields the desired phospholane compound after appropriate workup and purification steps. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional steps for purification and quality control .
Análisis De Reacciones Químicas
2,5-Dimethyl-1-phenylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phospholane to its corresponding phosphine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1-phenylphospholane has several applications in scientific research, particularly in the fields of chemistry and catalysis:
Catalysis: The compound is used as a ligand in organometallic chemistry, where it coordinates to metal atoms and influences their reactivity.
Pharmaceuticals: The compound’s unique structure and reactivity make it a candidate for use in the synthesis of complex organic molecules and pharmaceuticals.
Material Science:
Mecanismo De Acción
The mechanism by which 2,5-Dimethyl-1-phenylphospholane exerts its effects is primarily through its role as a ligand in catalytic processes. The compound’s phosphorus atom can coordinate to metal centers, forming stable complexes that facilitate various chemical transformations. The unique stereochemistry of the compound allows for specific interactions with metal atoms, enhancing the selectivity and efficiency of catalytic reactions .
Comparación Con Compuestos Similares
2,5-Dimethyl-1-phenylphospholane can be compared to other similar compounds, such as:
2,5-Dimethyl-1-phenylphosphine: Similar in structure but lacks the five-membered ring, affecting its reactivity and coordination properties.
1-Phenylphospholane: Lacks the methyl groups, which can influence its steric and electronic properties.
2,5-Dimethylphospholane: Lacks the phenyl group, affecting its aromaticity and potential for electrophilic substitution reactions.
The uniqueness of this compound lies in its combination of a phenyl group and two methyl groups within a five-membered ring, providing a balance of steric and electronic properties that make it particularly effective as a ligand in catalytic processes .
Propiedades
Número CAS |
40358-68-7 |
|---|---|
Fórmula molecular |
C12H17P |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-phenylphospholane |
InChI |
InChI=1S/C12H17P/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Clave InChI |
GAEIPHYVQAKDSM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(P1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12499475.png)
![N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12499485.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside](/img/structure/B12499489.png)



![Propyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499535.png)
![2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12499543.png)

![2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B12499552.png)
![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)
![5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride](/img/structure/B12499569.png)

![Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499582.png)
